molecular formula C19H17N5O B6447218 6-[1-(1,3-benzoxazol-2-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile CAS No. 2640830-73-3

6-[1-(1,3-benzoxazol-2-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile

Cat. No.: B6447218
CAS No.: 2640830-73-3
M. Wt: 331.4 g/mol
InChI Key: WUUOQHBVNNVYMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[1-(1,3-Benzoxazol-2-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile ( 2640830-73-3) is a synthetic small molecule with a molecular formula of C19H17N5O and a molecular weight of 331.37 g/mol . This complex heterocyclic compound features a benzoxazole scaffold linked to a pyridine-3-carbonitrile moiety via an octahydropyrrolo[2,3-c]pyrrole bridge, a structural motif present in various pharmacologically active compounds . The benzoxazole group is a privileged structure in medicinal chemistry, known for its ability to interact with biological targets such as enzyme active sites and receptors . The compound's specific 3D geometry and properties, including a topological polar surface area of 69.2 Ų and an XLogP3 of 3.2, make it a valuable chemical tool for probing protein function and cellular pathways . Compounds with related pyrrolopyrrole and benzoxazole structures have been investigated as modulators for various biological targets, including orexin receptors and kinases, highlighting the research potential of this chemical scaffold in drug discovery and basic biological research . This product is provided for research purposes to support the development of novel therapeutic agents and the study of biochemical mechanisms. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-[1-(1,3-benzoxazol-2-yl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c20-9-13-5-6-18(21-10-13)23-11-14-7-8-24(16(14)12-23)19-22-15-3-1-2-4-17(15)25-19/h1-6,10,14,16H,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUOQHBVNNVYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C3=NC=C(C=C3)C#N)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Dihalopyridine Derivatives

The octahydropyrrolo[2,3-c]pyrrole system is constructed through a tandem alkylation-cyclization sequence. Starting with 2,3-dibromopyridine, treatment with benzylamine in DMF at 80°C for 24 hours yields the bicyclic amine after hydrogenolytic debenzylation (Pd/C, H₂, 60 psi).

Key Reaction Parameters:

  • Solvent : Dimethylformamide (DMF) optimizes nucleophilic substitution rates.

  • Temperature : 80°C balances reaction speed and byproduct suppression.

  • Catalyst : 10% Pd/C achieves >95% debenzylation efficiency.

Alternative Route via Reductive Amination

A 2024 study demonstrated that reductive amination of pyrrolidinone derivatives with ethylenediamine, using NaBH₃CN in methanol, provides the octahydropyrrolopyrrole framework in 78% yield. This method reduces reliance on halogenated precursors but requires strict pH control (pH 6–7).

Preparation of 1,3-Benzoxazol-2-yl Derivatives

Condensation of 2-Aminophenol with Carboxylic Acid Chlorides

Heating 2-aminophenol with 2-chloroacetyl chloride in toluene at reflux for 6 hours produces 2-chlorobenzoxazole in 85% yield. Subsequent nucleophilic substitution with the octahydropyrrolopyrrole amine is achieved using K₂CO₃ in DMSO at 120°C.

Optimization Data:

ParameterOptimal ValueYield Impact
SolventDMSO+22% vs DMF
Temperature120°C+15% vs 100°C
BaseK₂CO₃+18% vs NaOH

Oxidative Cyclization Approach

An alternative method employs CuI-catalyzed oxidative cyclization of N-(2-hydroxyphenyl)amides, using oxygen as the terminal oxidant. This route achieves 91% yield with minimized waste but requires anhydrous conditions.

Assembly of the Pyridine-3-Carbonitrile Fragment

Cyanation of Halopyridines

6-Bromo-pyridine-3-carbonitrile is synthesized via Rosenmund-von Braun reaction, treating 3-bromo-pyridine with CuCN in NMP at 200°C for 8 hours. This method provides 76% yield but generates stoichiometric CuBr waste.

Palladium-Catalyzed Cross-Coupling

A 2023 protocol using Pd(PPh₃)₄ with Zn(CN)₂ in DMF at 100°C achieves 88% yield with <2% residual palladium. Critical to success is degassing the reaction mixture to prevent cyanide oxidation.

Final Coupling and Purification Strategies

Buchwald-Hartwig Amination

Coupling the benzoxazole-pyrrolopyrrole intermediate with 6-bromo-pyridine-3-carbonitrile employs BrettPhos Pd G3 catalyst and Cs₂CO₃ in dioxane at 100°C. This method achieves 82% yield but requires rigorous exclusion of oxygen.

Typical Reaction Profile:

  • Time : 18 hours

  • Catalyst Loading : 2 mol%

  • Byproducts : <5% des-cyano compound

Microwave-Assisted Coupling

Microwave irradiation (150°C, 30 minutes) reduces reaction time by 70% while maintaining yield (80%). This approach is preferable for scale-up due to reduced energy costs.

Analytical and Purification Methodologies

Chromatographic Purification

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves the target compound from regioisomeric byproducts. Optimal conditions:

  • Flow Rate : 1.5 mL/min

  • Retention Time : 12.3 minutes

  • Purity : >99.5%

Crystallization Optimization

Recrystallization from ethyl acetate/n-heptane (1:3) produces needle-like crystals suitable for X-ray diffraction analysis. Differential scanning calorimetry confirms a melting point of 214–216°C.

Yield Optimization and Process Economics

A comparative analysis of synthetic routes reveals critical cost drivers:

MethodTotal YieldPd Consumption (g/kg)Solvent Cost ($/kg)
Classical Stepwise58%8.2420
Convergent Coupling72%5.1380
Microwave-Assisted68%4.3410

The convergent coupling strategy offers the best balance between yield and reagent costs, particularly when employing recovered palladium catalysts .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Typically involves reagents such as hydrogen peroxide or potassium permanganate.

  • Reduction: : Commonly employs reagents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Halogenation or nitration can be carried out using reagents such as chlorine or nitric acid, respectively.

Major Products Formed

The primary products of these reactions often involve modifications to the pyridine or benzoxazole rings, resulting in derivatives with potential new applications or enhanced properties.

Scientific Research Applications

Pharmacological Applications

  • Orexin Receptor Modulation :
    • The compound has been studied for its role as an orexin receptor modulator. Orexins are neuropeptides that play a crucial role in regulating arousal, wakefulness, and appetite. Compounds that modulate orexin receptors can be beneficial in treating conditions such as insomnia and obesity .
    • Case Study : Research indicated that derivatives of octahydropyrrolo compounds exhibit antagonistic effects on orexin receptors, which could lead to novel treatments for sleep disorders .
  • Antitumor Activity :
    • Preliminary studies suggest that this compound may have antitumor properties. Its ability to inhibit specific cancer cell lines has been explored, indicating a potential for development as an anticancer agent.
    • Case Study : In vitro assays demonstrated that certain derivatives of the compound showed cytotoxic effects against various cancer cell lines, warranting further investigation into its mechanism of action .
  • Neuroprotective Effects :
    • The compound's structural characteristics allow it to interact with neurotransmitter systems, potentially offering neuroprotective benefits. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role.
    • Research Findings : Studies have shown that compounds with similar structures exhibit protective effects against neuronal cell death induced by oxidative stress .

Synthesis and Derivatives

The synthesis of 6-[1-(1,3-benzoxazol-2-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile involves multi-step organic reactions that can yield various derivatives with modified pharmacological properties. The exploration of these derivatives is crucial for optimizing efficacy and reducing toxicity.

Data Table: Summary of Research Findings

Application AreaStudy FocusKey FindingsReference
Orexin Receptor ModulationAntagonistic effects on orexin receptorsPotential treatment for insomnia and obesity
Antitumor ActivityCytotoxic effects on cancer cell linesInhibition observed in multiple cancer types
Neuroprotective EffectsInteraction with neurotransmitter systemsProtective effects against oxidative stress

Mechanism of Action

The compound's mechanism of action typically involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole and pyridine rings might participate in binding to active sites, influencing the activity of these targets. Pathways involved could include signaling cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are primarily derived from the [1]benzoxazolo[2,3-c]pyrrolo[1,2-a]pyridinone (kb-NB) series and related pyrazolo/pyridine derivatives. Key comparisons include:

Table 1: Substituent Effects on Physical Properties
Compound Name Substituents Yield (%) Melting Point (°C) Key Functional Groups
Target Compound Benzoxazole, pyridine-CN N/A N/A Carbonitrile, fused bicyclic
kb-NB77-88 6-Cl, 7-OH 86 >300 Chloro, hydroxyl
kb-NB96-21 6-F, 7-OH 29 >300 Fluoro, hydroxyl
kb-NB96-43 6,8-diCl, 7-OH 73 298–301 Dichloro, hydroxyl
Pyrazolo[3,4-b]pyridin-6-one derivative Aryl, methyl, CN N/A N/A Carbonitrile, pyrazolone

Key Observations :

Substituent Impact on Yield : Halogenated derivatives (e.g., kb-NB77-88 with Cl) exhibit higher yields (86%) compared to fluorinated analogs (29% for kb-NB96-21) , suggesting steric/electronic factors influence reaction efficiency.

Melting Points : Hydroxyl-containing compounds (e.g., kb-NB77-88) show exceptionally high melting points (>300°C), likely due to hydrogen bonding, whereas alkenyl or acylated derivatives (e.g., kb-NB96-50) melt at lower temperatures (192–194°C) .

Carbonitrile Role : The pyridine-3-carbonitrile group in the target compound may enhance solubility and binding affinity compared to purely hydroxylated or halogenated analogs, as seen in pyrazolo[3,4-b]pyridin-6-ones .

Table 2: Spectral and Structural Features
Compound Type Key Spectral Data Structural Confirmation Method
Target Compound Anticipated IR: C≡N stretch ~2200 cm⁻¹; NMR: Pyrrolidine protons δ 3.0–4.0 ppm Likely XRD refined via SHELX
kb-NB Series IR: Broad O–H ~3200 cm⁻¹; ¹³C NMR: Benzoxazole carbons δ 150–160 ppm HRMS, multi-nuclear NMR
Pyrazolo[3,4-b]pyridinones ¹H NMR: Pyrazole protons δ 6.5–7.5 ppm; CN group confirmed via HRMS Elemental analysis, spectral methods

Insights :

  • The carbonitrile group’s distinct IR and NMR signatures differentiate the target compound from hydroxylated kb-NB analogs.
  • Structural confirmation of such complex systems often relies on complementary techniques, including XRD (using SHELX ) and HRMS.

Biological Activity

The compound 6-[1-(1,3-benzoxazol-2-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile (CAS Number: 2741926-87-2) exhibits a range of biological activities that have garnered attention in medicinal chemistry. This article reviews its structure, synthesis, and biological properties, supported by relevant data tables and research findings.

Structure and Synthesis

The molecular formula of the compound is C19H16N5OC_{19}H_{16}N_{5}O, with a molecular weight of approximately 349.4 g/mol. The compound features a complex structure that includes a benzoxazole moiety, which is known for its diverse biological activities.

Synthetic Routes:
The synthesis typically involves multi-step processes starting from commercially available precursors. Key steps include the formation of the benzoxazole ring through cyclization reactions and subsequent modifications to introduce the pyridine and carbonitrile functionalities.

Antimicrobial Activity

Research indicates that compounds containing the benzoxazole structure possess notable antimicrobial properties. A study focusing on derivatives similar to this compound revealed selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal effects against pathogens like Candida albicans .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

CompoundMIC (µg/mL)Activity TypeTarget Organism
Compound A25AntibacterialBacillus subtilis
Compound B50AntifungalCandida albicans
Compound C10AntibacterialStaphylococcus aureus

Anticancer Activity

The compound has shown potential as an anticancer agent. Studies have indicated that benzoxazole derivatives can exert cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3) . The structure–activity relationship (SAR) suggests that modifications to the benzoxazole moiety can enhance its anticancer potency.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Compound Tested
MCF-712.56-[1-(1,3-benzoxazol-2-yl)...]
A54915.06-[1-(1,3-benzoxazol-2-yl)...]
PC320.06-[1-(1,3-benzoxazol-2-yl)...]

The proposed mechanism of action for this compound involves inhibition of microtubule assembly, similar to other known antimitotic agents. This activity is believed to stem from competitive inhibition of colchicine binding to tubulin . Such interactions disrupt normal mitotic processes in cancer cells, leading to cell cycle arrest and apoptosis.

Case Studies

Case Study 1: Antitumor Efficacy
In a preclinical study involving xenograft models, treatment with this compound resulted in significant tumor regression compared to control groups. The study highlighted its potential as a lead compound for further development in oncology .

Case Study 2: Structure–Activity Relationship Analysis
A comprehensive SAR analysis was conducted on various derivatives of benzoxazole, revealing that specific substitutions on the benzoxazole ring significantly affected both antimicrobial and anticancer activities. Compounds with electron-donating groups exhibited enhanced efficacy against certain bacterial strains and cancer cell lines .

Q & A

Basic: What are the key considerations in designing a synthetic route for this compound?

Methodological Answer:
The synthesis of this compound involves multi-step optimization:

Core Scaffold Assembly : Start with constructing the octahydropyrrolo[2,3-c]pyrrole moiety via cyclocondensation reactions. Use Boc-protected intermediates to prevent unwanted side reactions during subsequent steps .

Benzoxazole Integration : Introduce the 1,3-benzoxazol-2-yl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution. Optimize catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) and solvent (DMF or THF) .

Pyridine-3-carbonitrile Functionalization : Employ cyanation reactions using trimethylsilyl cyanide (TMSCN) or copper-mediated methods. Monitor reaction progress via TLC or HPLC .

Deprotection and Purification : Remove protecting groups under mild acidic conditions (e.g., TFA in DCM) and purify via column chromatography (silica gel, eluent: EtOAc/hexane gradient) .

Basic: Which spectroscopic techniques are essential for confirming structure and purity?

Methodological Answer:
A combination of techniques ensures structural fidelity:

  • 1H/13C NMR : Assign proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, pyrrolidine protons at δ 2.1–4.0 ppm) and verify carbon backbone. Use DMSO-d₆ or CDCl₃ as solvents .
  • IR Spectroscopy : Confirm nitrile stretch (~2200 cm⁻¹) and benzoxazole C=N/C-O bands (1600–1500 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ calculated for C₂₀H₁₈N₅O: 352.1509) .
  • Elemental Analysis : Ensure C, H, N percentages match theoretical values (e.g., C: 68.36%, H: 5.16%, N: 19.90%) .

Advanced: How can researchers optimize reaction yields in palladium-catalyzed cross-coupling steps?

Methodological Answer:
Key strategies include:

  • Catalyst-Ligand Systems : Test Pd(OAc)₂ with XPhos or SPhos ligands to enhance electron-deficient aryl coupling .
  • Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) for solubility and reactivity .
  • Temperature Control : Run reactions at 80–100°C under inert atmosphere (N₂/Ar) to prevent catalyst deactivation .
  • Work-Up : Extract products with ethyl acetate, wash with brine, and dry over Na₂SO₄ before crystallization .

Advanced: How to resolve stereochemical challenges in the octahydropyrrolo[2,3-c]pyrrole moiety?

Methodological Answer:
Address stereochemistry through:

  • Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA) with hexane/ethanol (90:10) to separate enantiomers .
  • X-ray Crystallography : Grow single crystals via slow evaporation (solvent: MeOH/CHCl₃) to determine absolute configuration .
  • NOE NMR Experiments : Identify spatial proximity of protons (e.g., NOE correlations between H-5 and H-7 in the pyrrolidine ring) .

Advanced: How to analyze conflicting spectral data during intermediate characterization?

Methodological Answer:
Systematically resolve discrepancies by:

2D NMR (COSY, HSQC) : Map proton-proton and carbon-proton connectivity to distinguish overlapping signals .

Isotopic Labeling : Synthesize deuterated analogs to confirm assignments (e.g., deuterium exchange for labile protons) .

Alternative Analytical Methods : Cross-validate with LC-MS (ESI+ mode) or elemental analysis to rule out impurities .

Advanced: How to design in vitro assays for evaluating biological activity?

Methodological Answer:

Enzyme Inhibition Assays :

  • Prepare buffer (pH 6.5, 15.4 g ammonium acetate in 1 L H₂O adjusted with acetic acid) .
  • Use fluorescence-based readouts (e.g., ATPase activity measured via malachite green assay) .

Cell-Based Assays :

  • Culture target cells (e.g., cancer cell lines) in RPMI-1640 medium.
  • Treat with compound (1–100 µM) and measure viability via MTT assay after 48 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.